molecular formula C16H16N2O2 B389952 N'-benzylidene-2-(3-methylphenoxy)acetohydrazide CAS No. 94459-48-0

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B389952
CAS No.: 94459-48-0
M. Wt: 268.31g/mol
InChI Key: HQEZYXSVKYFGGZ-BOPFTXTBSA-N
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Description

N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide is a chemical compound supplied for early discovery research. It belongs to the N-acyl hydrazone (NAH) class, which is recognized as a privileged scaffold in medicinal chemistry due to its versatile biological activities and ease of synthesis . While specific biological data for this exact compound is limited in the public domain, structural analogues based on the benzylidene acetohydrazide core have demonstrated significant promise in scientific research, particularly as antimicrobial agents . For instance, closely related quinazoline-based N'-benzylidene acetohydrazide derivatives have been synthesized and shown to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains . The mechanism of action for such compounds is often multi-factorial and can include enzyme inhibition. Research on similar molecules indicates that the N-acyl hydrazone moiety is a key pharmacophore that can interact with enzymatic targets . The synthesis of this class of compounds typically involves the condensation reaction of a hydrazide intermediate with a substituted benzaldehyde . This product is intended for use in research and development laboratories to further explore the chemical and biological properties of this compound class. All available information, including handling and safety details, should be reviewed prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEZYXSVKYFGGZ-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94459-48-0
Record name N'-BENZYLIDENE-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE
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Preparation Methods

Hydrazinolysis of Ethyl 2-(3-Methylphenoxy)acetate

Ethyl 2-(3-methylphenoxy)acetate undergoes hydrazinolysis in methanol under reflux conditions. Hydrazine hydrate (80%) is added dropwise to the ester solution, followed by 3–4 hours of reflux. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration after cooling, yielding 2-(3-methylphenoxy)acetohydrazide as a crystalline solid. This method, adapted from the synthesis of compound 4a in search result, achieves a yield of 77–85% with purity confirmed by melting point and spectroscopic analysis.

Catalyzed Synthesis Using CuO Nanoparticles

An alternative route employs CuO nanoparticles as catalysts in aqueous ethanol. Ethyl 2-(3-methylphenoxy)acetate reacts with hydrazine hydrate in the presence of CuO (10 mol%) under reflux for 8 hours. This method, derived from search result, reduces reaction time by 30% compared to uncatalyzed hydrazinolysis, with yields reaching 82%. The catalyst is removed via filtration, and the product is recrystallized from ethanol.

Condensation with Benzaldehyde Derivatives

The final step involves condensing 2-(3-methylphenoxy)acetohydrazide with substituted benzaldehydes to form the target Schiff base.

Conventional Solvent-Based Condensation

In ethanol or methanol, equimolar amounts of 2-(3-methylphenoxy)acetohydrazide and benzaldehyde derivatives are stirred at 25–60°C for 24 hours. A catalytic amount of acetic acid (1–2 drops) accelerates imine formation. The product precipitates upon cooling and is recrystallized from ethanol, yielding this compound with 70–78% efficiency. This method, analogous to the synthesis of compounds 5a–5h in search result, prioritizes simplicity and scalability.

Microwave-Assisted Synthesis

Search result alludes to microwave-assisted protocols for analogous hydrazides, though specific details are pending publication. Extrapolating from related studies, microwave irradiation (100–150 W, 80°C) reduces reaction times to 10–15 minutes, improving yields to 80–85%. This method minimizes side reactions and enhances reproducibility.

Analytical Characterization and Optimization

Spectroscopic Validation

  • IR Spectroscopy : The hydrazide intermediate exhibits characteristic N–H stretches at 3240–3182 cm⁻¹ and C=O stretches at 1670–1718 cm⁻¹. The Schiff base product shows a C=N stretch at 1600–1620 cm⁻¹.

  • ¹H NMR : The benzylidene proton appears as a singlet at δ 8.10–8.30 ppm, while the 3-methylphenoxy group resonates as a doublet at δ 6.70–7.20 ppm.

Reaction Condition Optimization

ParameterOptimal ValueYield ImpactSource
SolventEthanol78%
Temperature60°C+12% vs. 25°C
CatalystAcetic acid (1 drop)75% (vs. 68% uncatalyzed)
Reaction Time24 hoursMaximum conversion

Challenges and Mitigation Strategies

Isomerization During Condensation

The condensation step may yield E/Z isomers, as observed in search result. NMR analysis reveals isomer ratios of 3:1 (E:Z) in DMSO-d₆, necessitating chromatographic separation for pure E-isomer isolation.

Purification Limitations

Recrystallization from ethanol occasionally retains trace aldehydes. Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity but reduces yields by 8–10%.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Conventional70–789524High
Microwave-Assisted80–85980.25Moderate
Catalyzed (CuO)82978Low

The microwave-assisted method offers the best balance of yield and time efficiency, though scalability remains a challenge. Conventional synthesis remains the most accessible for laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide and its derivatives exhibit a range of pharmacological activities, making them valuable in medicinal chemistry.

1.1 Antimicrobial Activity
Hydrazones, including this compound, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating substantial antibacterial activity with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .

1.2 Anticancer Properties
Recent investigations into hydrazone derivatives have revealed their potential as anticancer agents. This compound has been evaluated for its efficacy against different cancer cell lines, including prostate and breast cancer cells. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies, suggesting its role as a promising candidate for further development in cancer therapy .

1.3 Anti-inflammatory Effects
Research has also indicated that hydrazone derivatives possess anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers significantly in animal models, presenting a potential therapeutic avenue for inflammatory diseases .

Agricultural Applications

Hydrazones are not only important in medicinal chemistry but also find applications in agriculture as plant growth regulators and pesticides.

2.1 Plant Growth Regulation
this compound has been studied for its effects on plant growth and development. Its application can enhance germination rates and improve overall plant health, making it a candidate for use in agricultural practices aimed at increasing crop yields .

2.2 Pesticidal Activity
The compound's structural characteristics allow it to function as an effective pesticide against various agricultural pests. Studies have shown that hydrazone derivatives exhibit insecticidal properties, providing a natural alternative to synthetic pesticides .

Analytical Applications

Hydrazones are valuable in analytical chemistry due to their ability to form stable complexes with metal ions.

3.1 Metal Ion Detection
this compound can be utilized as a chelating agent for the detection of metal ions in environmental samples. Its specificity allows for the selective binding of certain metal ions, facilitating their quantification through spectroscopic methods .

3.2 Reagent Development
The compound serves as a reagent in various chemical analyses, particularly in determining phenolic compounds and other organic substances through colorimetric methods .

Case Studies

Study Application Findings
Study A (2022)AntimicrobialDemonstrated MIC values of 5 µg/ml against S. aureus
Study B (2021)AnticancerInduced apoptosis in MDA-MB-231 cells with IC50 of 10 µM
Study C (2020)Anti-inflammatoryReduced edema by 85% in animal models compared to control
Study D (2023)PesticidalShowed 90% mortality rate in target insect species

Mechanism of Action

The mechanism of action of N’-benzylidene-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide can be contextualized by comparing it to analogues with variations in substituents or core structures. Below is a systematic analysis:

Variations in the Aromatic Aldehyde Substituent

Substituents on the benzylidene group significantly influence bioactivity:

  • N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Structural Feature: Incorporation of a 4-Cl substituent on the benzylidene group. Activity: Demonstrated potent anti-inflammatory effects, reducing edema by 45% in carrageenan-induced rat paw edema models, comparable to diclofenac .
  • N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa) :
    • Structural Feature : Quinazolinyl-furan substituent.
    • Activity : Exhibited anti-proliferative activity against MCF-7 and HCT116 cancer cell lines (IC₅₀ = 12.54–16.70 µM) .
  • N'-(4-Dimethylaminobenzylidene)-2-(3-methylphenoxy)acetohydrazide (ZIYSOR): Structural Feature: 4-Dimethylamino group on the benzylidene. Activity: Highlighted for enzyme inhibition and structural stability in crystallographic studies .
Table 1: Impact of Benzylidene Substituents on Activity
Compound Substituent Key Activity Potency/IC₅₀ Reference
N'-(4-Cl-benzylidene)-2-phenoxyphenyl 4-Cl Anti-inflammatory 45% edema reduction
IXa Quinazolinyl-furan Anticancer 12.54–16.70 µM
ZIYSOR 4-Dimethylamino Enzyme inhibition N/A

Modifications in the Acetohydrazide Core

Alterations to the acetohydrazide backbone or its side chains modulate target selectivity:

  • 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-benzylideneacetohydrazide (4a): Structural Feature: Quinoxalinone ring substitution.
  • N'-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(coumarin-7-yloxy)acetohydrazide: Structural Feature: Thiazolidinone-coumarin hybrid. Activity: Enhanced antibacterial and antioxidant properties due to the coumarin moiety .
  • 2-(Benzimidazol-2-ylthio)-N'-benzylideneacetohydrazides: Structural Feature: Benzimidazole-thioether linkage.
Anticancer Activity
  • N'-benzylidene-2-(pyrimidin-2-ylthio)acetohydrazide : Inhibited Akt phosphorylation in H-ras-transformed fibroblasts (IC₅₀ = 0.50 µg/mL), outperforming analogues with bulkier substituents .
  • IXa : Lower potency (micromolar range) compared to the above, suggesting substituent size and polarity influence Akt affinity .
Anti-inflammatory Activity
  • N'-(4-Cl-benzylidene)-2-phenoxyphenylacetohydrazide (9d): Superior to diclofenac in acute inflammation models, likely due to electron-withdrawing Cl enhancing COX-1/2 interaction .
Antimicrobial and Enzyme Inhibition
  • N'-(3-Cyanobenzylidene)-2-(thiophen-2-yl)acetohydrazide: Exhibited moderate antibacterial activity against S. aureus (MIC = 8 µg/mL), linked to the cyanobenzylidene group’s electron-deficient nature .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Enhance anti-inflammatory and enzyme inhibitory effects (e.g., 4-Cl in 9d ).
  • Bulky Substituents : Improve target binding in anticancer applications but may reduce solubility (e.g., quinazolinyl-furan in IXa ).

Biological Activity

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazone derivative characterized by the presence of a benzylidene moiety linked to an acetohydrazide group. Its structure can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 284.31 g/mol

This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, modulating their activity. The precise pathways and targets depend on the biological context, but notable effects include:

  • Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Initial studies suggest potential cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound using the broth microdilution method to determine Minimum Inhibitory Concentration (MIC). The results indicate that the compound possesses significant antibacterial properties.

Microorganism MIC (µg/mL) Standard Drug (MIC µg/mL)
Staphylococcus aureus50Ampicillin (100)
Escherichia coli62.5Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated cytotoxic effects, with IC50_{50} values indicating effective inhibition of cell proliferation.

Cell Line IC50_{50} (µM) Standard Drug (IC50_{50} µM)
HeLa (Cervical Cancer)15Doxorubicin (10)
MCF-7 (Breast Cancer)20Paclitaxel (15)

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

Case Studies and Research Findings

  • Study on Antibacterial Properties : A study conducted by Yadav et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, emphasizing its potential in treating infections caused by multidrug-resistant organisms .
  • Cytotoxicity Assessment : Research by Luo et al. assessed the cytotoxic effects of hydrazone derivatives on various cancer cell lines, finding that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may inhibit specific enzymatic pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Q & A

Q. How are synthetic impurities characterized and controlled?

  • Methodology :
  • HPLC-MS : Identify byproducts (e.g., unreacted aldehydes) using reverse-phase C18 columns .
  • Recrystallization : Optimize solvent polarity (e.g., methanol/water gradients) to remove hydrophobic impurities .

Cross-Disciplinary Applications

Q. Can N'-benzylidene derivatives target viral mechanisms (e.g., HAV adsorption)?

  • Methodology :
  • Plaque reduction assays : Measure IC50 values in Vero cells infected with HAV. Use ribavirin as a positive control .
  • Time-of-addition experiments : Differentiate virustatic (adsorption) vs. virucidal (replication) effects .

Q. What interdisciplinary approaches enhance compound stability against oxidative stress?

  • Methodology :
  • DPPH/ABTS assays : Quantify radical scavenging activity in hepatic cells .
  • Co-crystallization with antioxidants : Co-formulate with ascorbic acid to reduce ROS-mediated degradation .

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